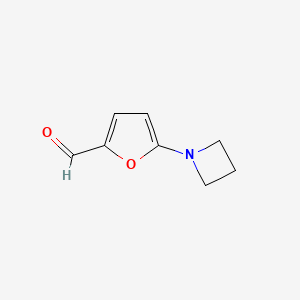
5-(Azetidin-1-yl)furan-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Azetidin-1-yl)furan-2-carbaldehyde is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of an azetidine ring attached to a furan ring, with an aldehyde functional group at the 2-position of the furan ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Azetidin-1-yl)furan-2-carbaldehyde typically involves the reaction of furan-2-carbaldehyde with azetidine under specific conditions. One common method is the Vilsmeier-Haack reaction, which involves the use of N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) as reagents . The reaction proceeds through the formation of an intermediate iminium ion, which then reacts with the furan ring to form the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Azetidin-1-yl)furan-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride, AlCl3) and specific solvents to facilitate the reaction.
Major Products Formed
Oxidation: 5-(Azetidin-1-yl)furan-2-carboxylic acid.
Reduction: 5-(Azetidin-1-yl)furan-2-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
5-(Azetidin-1-yl)furan-2-carbaldehyde has found applications in several scientific research areas:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-(Azetidin-1-yl)furan-2-carbaldehyde is primarily related to its ability to interact with biological targets through its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The azetidine ring and furan ring may also contribute to the compound’s overall biological activity by interacting with specific molecular targets and pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-(Pyrrolidin-1-yl)furan-2-carbaldehyde
- 5-(Morpholin-1-yl)furan-2-carbaldehyde
- 5-(Piperidin-1-yl)furan-2-carbaldehyde
Uniqueness
5-(Azetidin-1-yl)furan-2-carbaldehyde is unique due to the presence of the azetidine ring, which imparts distinct steric and electronic properties compared to other similar compounds
Propriétés
Formule moléculaire |
C8H9NO2 |
|---|---|
Poids moléculaire |
151.16 g/mol |
Nom IUPAC |
5-(azetidin-1-yl)furan-2-carbaldehyde |
InChI |
InChI=1S/C8H9NO2/c10-6-7-2-3-8(11-7)9-4-1-5-9/h2-3,6H,1,4-5H2 |
Clé InChI |
MJPTUGXCGOJSRB-UHFFFAOYSA-N |
SMILES canonique |
C1CN(C1)C2=CC=C(O2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


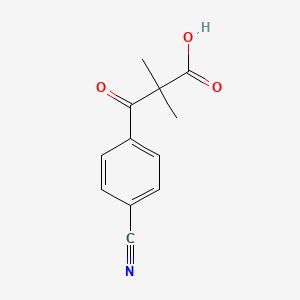

amine](/img/structure/B13173482.png)
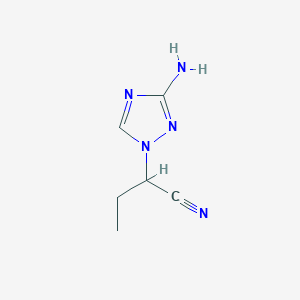

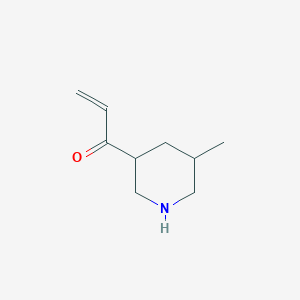
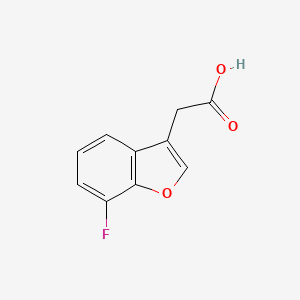
![N-[(3,3-Difluorocyclobutyl)methyl]aniline](/img/structure/B13173501.png)
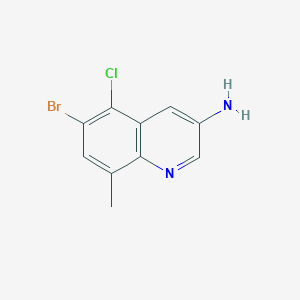
![2-[2-(Bromomethyl)butyl]thiophene](/img/structure/B13173517.png)


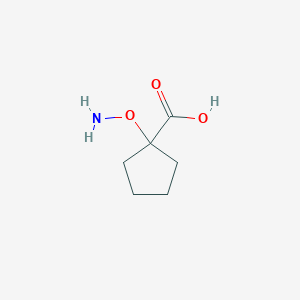
amine](/img/structure/B13173528.png)
